molecular formula C12H15N3O2S B4296876 3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid

3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid

Cat. No.: B4296876
M. Wt: 265.33 g/mol
InChI Key: DRFMFHJHXWISLA-UHFFFAOYSA-N
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Description

3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid is a complex organic compound that belongs to the class of triazolidine derivatives. This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and one sulfur atom. The compound also features a propanoic acid group, which contributes to its acidic properties. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as dioxane and the application of heat to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the triazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.

Scientific Research Applications

3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid can be compared with other similar compounds, such as:

    3-(3-methyl-1-phenyl-1,2,4-triazolidin-3-yl)propanoic acid: This compound lacks the thioxo group, which may result in different chemical and biological properties.

    3-(3-methyl-1-phenyl-5-oxo-1,2,4-triazolidin-3-yl)propanoic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-methyl-1-phenyl-5-sulfanylidene-1,2,4-triazolidin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-12(8-7-10(16)17)13-11(18)15(14-12)9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFMFHJHXWISLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=S)N(N1)C2=CC=CC=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid
Reactant of Route 2
3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid
Reactant of Route 3
3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid
Reactant of Route 4
3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid
Reactant of Route 5
3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid
Reactant of Route 6
3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid

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